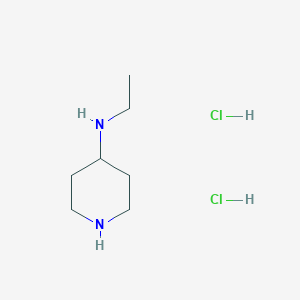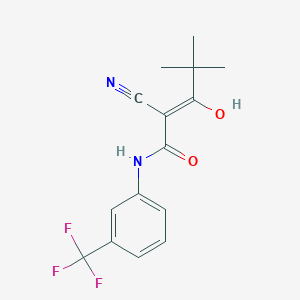
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H15F3N2O2 and its molecular weight is 312.292. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The chemical compound under discussion has relevance in the synthesis and structural studies of various organic compounds, particularly in the context of enhancing understanding of molecular structures and reactions. For instance, the condensation of similar compounds with 2-hydroxy-4,6-dimethylacetophenone has been studied, demonstrating the formation of chromanones under certain conditions, highlighting the versatility of these compounds in organic synthesis (V. Sosnovskikh, 1998). Additionally, the synthesis and characterization of organometallic compounds, such as tris[2-(dimethylamino)phenyl]silane and -germane compounds, provide insights into the structural properties and potential applications of similar compounds in the field of materials science (A. Kawachi et al., 1997).
Chemosensors and Biological Activity
Compounds with structural similarities have been explored for their potential as chemosensors and in biological applications. For example, studies on the enantioselective fluorescent recognition of amino alcohols using BINOL core-based dendrimers demonstrate the applicability of similar compounds in the development of sensitive detection methods for chiral molecules, which is crucial in various fields including pharmaceuticals and environmental monitoring (V. J. Pugh et al., 2001). Furthermore, the synthesis of new indole-containing derivatives from 2-arylhydrazononitriles and their evaluation for antimicrobial activities emphasize the importance of such compounds in the discovery and development of new antimicrobial agents (H. Behbehani et al., 2011).
Polymer Science and Material Chemistry
Research into the functional modification of polymers, such as the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, showcases the role of similar chemical compounds in enhancing the properties of materials for specific applications, including medical use due to their biocompatibility and enhanced thermal stability (H. M. Aly et al., 2015). These modifications are crucial for developing materials with tailored properties for various applications, from drug delivery systems to tissue engineering scaffolds.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]pent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)12(21)11(8-19)13(22)20-10-6-4-5-9(7-10)15(16,17)18/h4-7,21H,1-3H3,(H,20,22)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXOZABWAQRCF-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

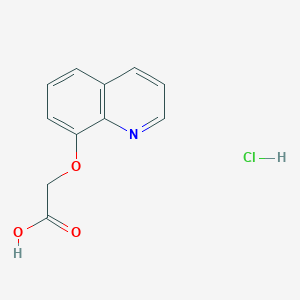
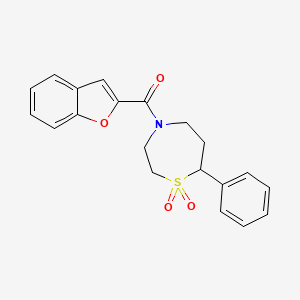
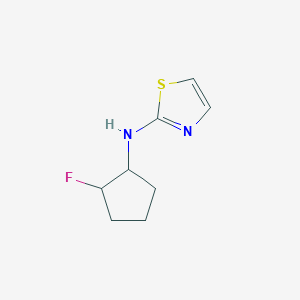
![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)
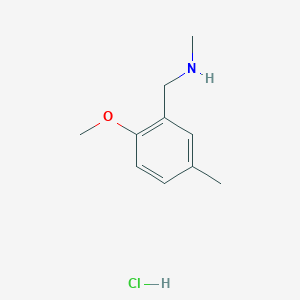

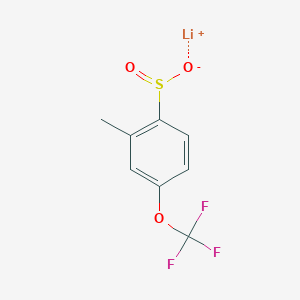
![N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971439.png)
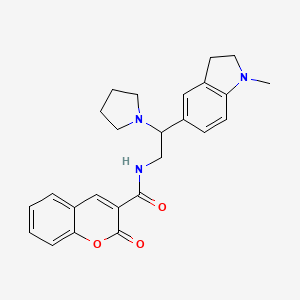
![1-[(3-Fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B2971441.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)
